molecular formula C22H13Cl2NO3 B2455099 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzofuran-2-carboxamide CAS No. 922473-08-3

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzofuran-2-carboxamide

Cat. No. B2455099
CAS RN: 922473-08-3
M. Wt: 410.25
InChI Key: PKBOJXAMVUYHIA-UHFFFAOYSA-N
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Description

The compound “N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide”, has been studied. The dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .


Chemical Reactions Analysis

Rilmazafone, a compound with a similar structure, is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, “2-CHLORO-N-(4-{4-[(2-CHLOROBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE”, is 477.351 .

Scientific Research Applications

Mechanism of Action

While the mechanism of action for “N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzofuran-2-carboxamide” is not known, the related compound rilmazafone is converted into several benzodiazepine metabolites that have sedative and hypnotic effects .

Future Directions

The compound “2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a potential anticancer agent and is used in the synthesis of anti-hepatitis B virus compounds . This suggests that similar compounds could have potential applications in medical research.

properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2NO3/c23-14-9-10-18(16(12-14)21(26)15-6-2-3-7-17(15)24)25-22(27)20-11-13-5-1-4-8-19(13)28-20/h1-12H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBOJXAMVUYHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzofuran-2-carboxamide

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